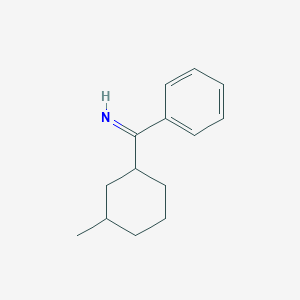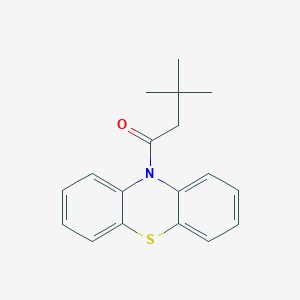
2,5-Difluoro-3-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3 It is a derivative of hydroxybenzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and a hydroxyl group is present at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-hydroxybenzoic acid. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 3-hydroxybenzoic acid using elemental fluorine under controlled conditions. This process may require specialized equipment to handle the reactive fluorine gas safely.
化学反応の分析
Types of Reactions: 2,5-Difluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of difluorobenzoic acid derivatives.
Reduction: The compound can be reduced to form difluorobenzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: Difluorobenzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Difluoro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,5-Difluoro-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
- 3,5-Difluoro-2-hydroxybenzoic acid
- 2,3-Difluoro-4-hydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Comparison: 2,5-Difluoro-3-hydroxybenzoic acid is unique due to the specific positions of the fluorine atoms and the hydroxyl group on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug development and material science.
特性
分子式 |
C7H4F2O3 |
|---|---|
分子量 |
174.10 g/mol |
IUPAC名 |
2,5-difluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
InChIキー |
XJDCFHNMGQTJBU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
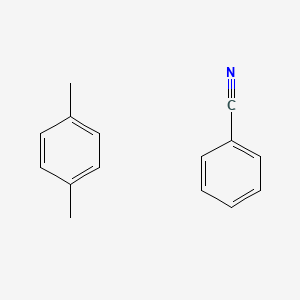
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
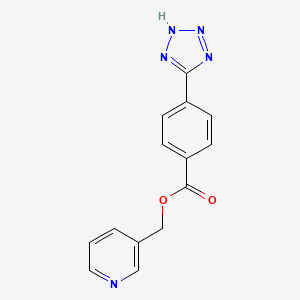
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
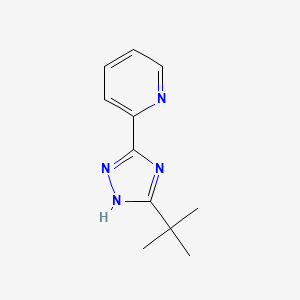
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)

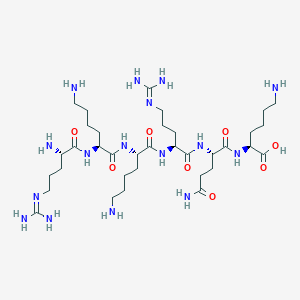
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)

